molecular formula C15H12Br4O2 B1683102 Tetrabromobisphenol A CAS No. 79-94-7

Tetrabromobisphenol A

Cat. No. B1683102
CAS RN: 79-94-7
M. Wt: 543.9 g/mol
InChI Key: VEORPZCZECFIRK-UHFFFAOYSA-N
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Description

Tetrabromobisphenol A (TBBPA) is a known endocrine disruptor employed in a range of consumer products and has been predominantly found in different environments through industrial processes and in human samples .


Synthesis Analysis

TBBPA can be effectively transformed by the naturally occurring laccase enzyme from Trametes versicolor . The transformation of TBBPA derivatives has also been studied, with ether bond breakage and debromination contributing to the transformation of TBBPA derivatives .


Chemical Reactions Analysis

TBBPA undergoes various chemical reactions. For instance, it can be effectively transformed by the naturally occurring laccase enzyme from Trametes versicolor . In another study, it was found that TBBPA can undergo pyrolysis reactions, with the density functional theory (DFT) method used to investigate these mechanisms .


Physical And Chemical Properties Analysis

TBBPA is an off-white powder with a melting point in the range of 179° to 181°C and a density of 2.2 kg/L at 4°C. It is insoluble in water but is soluble in oxygenated solvents .

Scientific Research Applications

Molecular Mechanisms and Toxicological Effects

Molecular Targets in Zebrafish

Research has identified the molecular effects of TBBPA in zebrafish, revealing interference with thyroid and Vitamin A homeostasis, induction of oxidative stress, and effects on cellular metabolism. This study utilized a combined transcriptomic and proteomic approach, providing a comprehensive overview of affected molecular pathways (De Wit et al., 2008).

Enhanced Degradation in Water

A study on the enhanced degradation of TBBPA in water by a UV/base/persulfate system reported rapid degradation, suggesting a favorable method for detoxifying TBBPA in water without the need for toxic organic solvents (Guo et al., 2014).

Immune Response Pathways in Rats

Oral administration of TBBPA in female Wistar Han rats has been shown to perturb immune response pathways, suggesting mechanisms related to estrogen-mediated immunosuppression (Hall et al., 2017).

Environmental Impact and Degradation

Microbial Degradation

Research has focused on the microbial degradation of TBBPA, identifying anaerobic microorganisms capable of debrominating TBBPA to bisphenol A. This study provides insight into possible environmental degradation pathways and factors facilitating microbial debromination (Arbeli & Ronen, 2003).

Sorption on Carbon Nanotubes

The study of the sorption kinetics, equilibrium, and thermodynamics of TBBPA on multiwalled carbon nanotubes (MWCNTs) revealed significant improvement in sorption capacity under certain conditions, providing a potential method for TBBPA removal from the environment (Fasfous et al., 2010).

Safety And Hazards

TBBPA is a known endocrine disruptor, which means it can interfere with normal hormonal functions when it binds to target tissues in the human body . It is also classified as an endocrine disruptor, which inhibits the activities of natural hormones in the body, such as secretion, binding, transport, synthesis, action, or elimination responsible for maintaining reproduction, homeostasis, behavior, or development .

Future Directions

Studies on exposure routes in humans, a combination of detection methods, adsorbent-based treatments, and degradation of TBBPA are in the preliminary phase and have several limitations. Therefore, in-depth studies on these subjects should be considered to enhance the accurate body load of non-invasive matrix, external exposure levels, optimal design of combined detection techniques, and degrading technology of TBBPA . Another study suggests employing multiple-daily administration routes (such as dermal, inhalation, and drinking water), to further assess the neurotoxic effects of TBBPA in mammals .

properties

IUPAC Name

2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol
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InChI

InChI=1S/C15H12Br4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3
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InChI Key

VEORPZCZECFIRK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br
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Molecular Formula

C15H12Br4O2
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DSSTOX Substance ID

DTXSID1026081
Record name 3,3',5,5'-Tetrabromobisphenol A
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Molecular Weight

543.9 g/mol
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Physical Description

Tetrabromobisphenol a is a white powder. A monomer for flame-retardant epoxy, polyester and polycarboante resins., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Off-white solid; [HSDB] White powder; [MSDSonline]
Record name TETRABROMOBISPHENOL A
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo-
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Boiling Point

~316 °C (decomposes at 200-300 °C)
Record name 2,2',6,6'-Tetrabromobisphenol A
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Flash Point

178 °C
Record name 2,2',6,6'-Tetrabromobisphenol A
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992), In water, 0.171 mg/L at 25 °C (non-ionic form, pH 3.05); 4.15 mg/L at 25 deg (pH 7.56); 30.5 mg/L at 25 deg (pH 7.99); 228 mg/L at 25 °C (pH 8.48); 1510 mg/L at 25 °C (pH 8.91), In water, 0.148 mg/L at pH 5; 1.26 mg/L at pH 7; 2.34 mg/L at pH 9, at 25 °C. In pure water, 0.063 mg/L at 21 °C; 0.24 mg/L at 25 °C, Soluble in ethanol, ether, benzene and chloroform, Soluble in oxygenated solvents.
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Density

2.2 kg/L at 4 °C, Relative density = 2.12, 2.18
Record name 2,2',6,6'-Tetrabromobisphenol A
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Vapor Pressure

4.68X10-8 mm Hg at 25 °C
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Mechanism of Action

TBBPA is a non-genotoxic flame retardant used to improve fire safety in a wide variety of consumer products. Estimated human exposures to TBBPA are very low (<0.000084 mg/kg-day), relative to the doses (500 and 1000 mg/kg-day of TBBPA) administered in a recent bioassay that resulted in uterine tumors in Wistar Han rats following chronic exposure. As part of an effort to characterize the relevance of the uterine tumors to humans, data and biological knowledge relevant to the progression of events associated with TBBPA-induced uterine tumors in female rats were organized in an adverse outcome pathway (AOP) framework. Based on a review of possible MOAs for chemically induced uterine tumors and available TBBPA data sets, a plausible molecular initiating event (MIE) was the ability of TBBPA to bind to and inhibit estrogen sulfotransferases, the enzymes responsible for sulfation of estradiol. Subsequent key events in the AOP, including increased bioavailability of unconjugated estrogens in uterine tissue, would occur as a result of decreased sulfation, leading to a disruption in estrogen homeostasis, increased expression of estrogen responsive genes, cell proliferation, and hyperplasia. Available data support subsequent key events, including generation of reactive quinones from the metabolism of estrogens, followed by DNA damage that could contribute to the development of uterine tumors. Uncertainties associated with human relevance are highlighted by potential strain/species sensitivities to development of uterine tumors, as well as the characterization of a dose-dependent MIE. For the latter, it was determined that the TBBPA metabolic profile is altered at high doses (such as those used in the cancer bioassay), and thus an MIE that is only operative under repeated high dose, administration. The MIE and subsequent key events for the development of TBBPA-induced uterine tumors are not feasible in humans given differences in the kinetic and dynamic factors associated with high dose exposures in rats relative to human exposure levels to TBBPA., Due to potential consumer exposures, the toxicity of tetrabromobisphenol A (TBBPA) has been extensively studied. Reviews of TBBPA concluded no concerns regarding human health risks. The low toxicity of TBBPA is consistent with low bioavailability. However, some oral toxicity studies in rodents with TBBPA reported changes in thyroid hormone levels and a carcinogenicity study with TBBPA showed increased incidences of uterine tumors in rats. This review analyzes several modes of action (MoA) that may account for the observed thyroxine hormone changes and the uterine tumors. It concludes that the potential modes of action for thyroid changes induced by TBBPA are expected to exhibit a threshold for adverse effects due to the ability of the mammalian organism to compensate small changes in thyroid hormone levels. Regarding MoAs for the uterine tumors, TBBPA does not exert genotoxic or estrogenic effects. Available evidence suggests that TBBPA may increase levels of circulating estrogens by a competitive inhibition of estrogen conjugation and produce uterine tumors by promoting pre-existing Tp53-mutations due to increased estrogen levels resulting in increased cell proliferation.
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Product Name

Tetrabromobisphenol A

Color/Form

Crystals from isopropyl alcohol, White, crystalline powder

CAS RN

79-94-7
Record name TETRABROMOBISPHENOL A
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Record name 2,2',6,6'-tetrabromo-4,4'-isopropylidenediphenol
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Melting Point

356 to 363 °F (NTP, 1992), 179 °C, Bromine content = 58.4%; specific gravity = 2.17; melting point = 179-181 °C /Commercial product/
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Synthesis routes and methods

Procedure details

Ramachandraiah, P. K. Ghosh, A. S. Mehta, R. P. Pandya, A. D. Jethva, S. S. Vaghela, S. N. Misra (pending U.S. pat. appln. Ser. No. 09/767,667 [2001]) have prepared tetrabromobisphenol-A from bisphenol-A using 2:1 molar ratio of bromide and bromate salts as brominating agent. To 0.50 kg (2.19 moles) of bisphenol-A in 1.50 liters of methylene chloride, a solution of 0.63 kg (6.14 moles) of sodium bromide, 0.44 kg (2.93 moles) of sodium bromate and 1 g of sodium lauryl sulfate in 2.5 liters of water was added. The flask was cooled to 10° C. by placing it in a cold water bath. To it, 0.90 liters (10.8 moles) of 12 N hydrochloric acid was added over 3 h under stirring. The contents were stirred for another 0.5 h and the separated solid product was filtered, washed twice with deionized water and dried in oven at 100° C. to give a yield of 0.85 kg of TBBPA. The organic layer was recycled in subsequent batches. The isolated yield of TBBPA (m.p. 178-180° C.) over three batches was 85.4%. Although the method has several advantages in that the brominating reagent is easy to handle, no catalyst is required, the bromine atom efficiency for the aromatic substitution reaction studied is as high as 95-100%, the main drawback of this method is that alkali bromide and bromate salts are individually much costlier than liquid bromine. Moreover the 4:2 stoichiometry of bromide:bromate is suitable for substitution reactions but not for addition of bromine across double bonds.
[Compound]
Name
[ 2001 ]
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0 (± 1) mol
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reactant
Reaction Step One
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tetrabromobisphenol-A
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Reaction Step One
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Name
bromate salts
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Type
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Quantity
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0.44 kg
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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